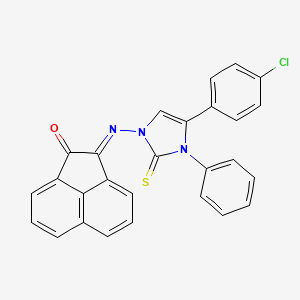![molecular formula C21H19N3O5 B12377089 N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)
N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a pyridine ring, a phenoxymethyl group, and a hydroxycarbamoyl group. Its unique chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.
Métodos De Preparación
One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes to meet commercial demands.
Análisis De Reacciones Químicas
N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the hydroxycarbamoyl or phenoxymethyl groups.
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as a histone deacetylase (HDAC) inhibitor, which is significant for its potential antitumor activities . It has demonstrated antiproliferative effects against various human cancer cell lines, particularly HepG2 cells, and has shown selective HDAC1/6 inhibitory effects in vitro . Additionally, it has been investigated for its potential to induce apoptosis, cell cycle arrest, and inhibit metastasis in cancer cells . Beyond its medicinal applications, this compound may also have uses in chemical biology and industrial chemistry, where its unique chemical properties can be leveraged for various applications.
Mecanismo De Acción
The mechanism of action of N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide involves its role as an HDAC inhibitor. By inhibiting HDAC1/6, it increases the acetylation of histone proteins, which can lead to changes in gene expression and induce apoptosis in cancer cells . This compound also interacts with DNA, further contributing to its antiproliferative effects . The molecular targets and pathways involved include the inhibition of CDK1 and cyclin B, which are crucial for cell cycle progression .
Comparación Con Compuestos Similares
N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide can be compared to other HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA) and trichostatin A. While these compounds also inhibit HDAC activity, this compound has shown greater selectivity for HDAC1/6 and has demonstrated more potent antiproliferative effects in certain cancer cell lines . Similar compounds include other pyridine-based HDAC inhibitors and indole derivatives, which have been studied for their enzyme inhibitory properties .
Propiedades
Fórmula molecular |
C21H19N3O5 |
|---|---|
Peso molecular |
393.4 g/mol |
Nombre IUPAC |
N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C21H19N3O5/c1-28-19-11-10-14(12-17(19)20(25)24-27)23-21(26)18-9-5-6-15(22-18)13-29-16-7-3-2-4-8-16/h2-12,27H,13H2,1H3,(H,23,26)(H,24,25) |
Clave InChI |
PDVUDIVBEVJJEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=N2)COC3=CC=CC=C3)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)




![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)


![N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide](/img/structure/B12377050.png)

![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)

